molecular formula C16H24N2O4S B5287890 N-(2-methoxyethyl)-4-methyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide

N-(2-methoxyethyl)-4-methyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide

Cat. No.: B5287890
M. Wt: 340.4 g/mol
InChI Key: JMTYPQBIAQWRIY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-methyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides This compound features a piperidine ring, a benzenesulfonamide group, and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Sulfonamide Formation: The piperidine derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.

    Methoxyethyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-methyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzenesulfonamide group.

    Reduction: Reduced forms of the piperidine ring or the benzenesulfonamide group.

    Substitution: Substituted derivatives with new functional groups replacing the methoxyethyl or sulfonamide groups.

Scientific Research Applications

N-(2-methoxyethyl)-4-methyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-methyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-4-methylbenzenesulfonamide: Lacks the piperidine ring, making it less complex.

    4-methyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide: Lacks the methoxyethyl group, affecting its solubility and reactivity.

    N-(2-methoxyethyl)-4-methylbenzenesulfonamide: Similar structure but without the piperidine ring, altering its biological activity.

Uniqueness

N-(2-methoxyethyl)-4-methyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide is unique due to the combination of the piperidine ring, methoxyethyl group, and benzenesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13-6-7-14(23(20,21)17-8-11-22-2)12-15(13)16(19)18-9-4-3-5-10-18/h6-7,12,17H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTYPQBIAQWRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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